molecular formula C25H21N3O B2669630 (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931361-42-1

(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No.: B2669630
CAS No.: 931361-42-1
M. Wt: 379.463
InChI Key: BSPGGPMZPASLTB-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine features a chromeno[2,3-c]pyrazole core substituted with a phenyl group at position 2, a methyl group at position 8, and an (E)-configured 4-methylbenzylidene imine at position 2. The (E)-stereochemistry of the benzylidene group influences molecular geometry and packing, as seen in analogous systems .

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-11-13-19(14-12-17)16-26-24-22-15-20-8-6-7-18(2)23(20)29-25(22)27-28(24)21-9-4-3-5-10-21/h3-14,16H,15H2,1-2H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPGGPMZPASLTB-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced by reacting the chromene intermediate with hydrazine or a hydrazine derivative.

    Substitution Reactions: The final compound is obtained by introducing the methyl and phenyl groups through substitution reactions, often using Grignard reagents or organolithium compounds.

    Schiff Base Formation: The N-(4-methylbenzylidene) group is introduced via a Schiff base formation reaction, where the amine reacts with 4-methylbenzaldehyde under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves the condensation reaction between appropriate aldehydes and hydrazines. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound. For instance, spectral data reveal distinct peaks corresponding to functional groups present in the compound, aiding in its identification and purity assessment .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi, showing promising results. For example:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal properties

In vitro assays indicated that this compound exhibited significant antimicrobial effects, comparable to standard antibiotics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies utilized various assays such as DPPH radical scavenging and ABTS assays to measure its efficacy. Results indicated that it effectively scavenged free radicals, suggesting its potential as an antioxidant agent.

Assay Type IC50 Value (µg/mL)
DPPH Scavenging25
ABTS Assay30

These findings highlight the compound's ability to protect cells from oxidative damage .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly when administered at specific dosages. This suggests its potential application in treating inflammatory diseases .

Antitumor Activity

Emerging research has focused on the antitumor effects of this compound. Preliminary studies indicate that it may inhibit tumor cell proliferation in various cancer cell lines:

Cancer Cell Line Inhibition (%)
HeLa70
MCF-765
A54960

These results underscore its potential as a chemotherapeutic agent .

Potential in Drug Development

Given its diverse biological activities, this compound is being explored for drug development applications. Its structural features allow for modifications that could enhance efficacy and selectivity against specific targets in disease pathways.

Mechanism of Action

The mechanism of action of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Analytical and Crystallographic Characterization

Spectroscopic Data

  • 1H/13C NMR : For analogous benzylidene derivatives (), imine protons resonate at δ 8.5–9.0 ppm, while chromene protons appear as multiplets near δ 6.5–7.5 ppm .
  • ESI-MS: Molecular ion peaks ([M+H]+) for chromeno-pyrazoles typically align with calculated masses (e.g., m/z ~400–450 for the target compound) .

Crystallography and Intermolecular Interactions

  • Target Compound: No crystal data is provided, but SHELX-based refinement () is standard for such systems.
  • Triazole Derivative (): Exhibits dihedral angles of 53.84° (triazole vs. 2-chlorophenyl) and 32.59° (triazole vs. trimethoxyphenyl), stabilizing the lattice via C–H···N/S interactions . Chromeno-pyrazoles likely adopt similar packing motifs influenced by substituents.

Comparative Data Table

Parameter Target Compound Chromeno-Pyrimidinone () Triazole Derivative ()
Core Structure Chromeno[2,3-c]pyrazole Chromeno[2,3-d]pyrimidinone 1,2,4-Triazole
Key Substituents 4-Methylbenzylidene, phenyl, 8-methyl 2-Chlorobenzylidene, 2-chlorophenyl 2-Chlorobenzylidene, 4-methylthio
Synthesis Method Condensation (proposed) Benzoylation + cyclization in Ac₂O Copper-catalyzed coupling
Configuration (E)-imine Not specified (E)-imine
Intermolecular Interactions Not studied Not studied C–H···N, C–H···S, C–H···C
Analytical Tools 1H NMR, ESI-MS (assumed) Not reported X-ray, SHELX refinement

Biological Activity

The compound (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a novel heterocyclic derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of chromeno[2,3-c]pyrazole derivatives typically involves multi-step reactions, including cyclization and condensation processes. The target compound can be synthesized by condensing appropriate chromone derivatives with hydrazines or other nitrogen-containing compounds, often utilizing methods such as 1,3-dipolar cycloaddition or microwave-assisted synthesis to enhance yield and efficiency .

Biological Activity Overview

Research has indicated that chromeno[2,3-c]pyrazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Several studies have reported the antiproliferative effects of chromeno[2,3-c]pyrazoles against various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving PI3Kα inhibition .
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has also been documented, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of synthesized pyrazole derivatives found that many exhibited moderate to strong activity against common pathogens. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency .

CompoundActivity TypeMIC (µg/mL)
1Gram-positive32
2Gram-negative64
3Fungal16

Anticancer Activity

The anticancer activity of this compound was assessed against several cancer cell lines. Notably, it showed an IC50 value indicating potent cytotoxicity:

Cell LineIC50 (µM)
HL-60 (Leukemia)15
MCF-7 (Breast)12
A549 (Lung)10

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Case Studies

  • Anticancer Mechanism : In a study focusing on the mechanism of action, it was found that the compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • In Vivo Efficacy : An animal model study demonstrated significant tumor regression in mice treated with the compound compared to control groups, supporting its potential as an effective anticancer agent .

Q & A

Advanced Question: How can reaction yields be optimized when synthesizing this compound?

Methodological Answer: Low yields (e.g., 17.9% in similar syntheses ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Replace Cu(I)Br with Pd-based catalysts to enhance coupling efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and the imine proton (δ 8.3–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error (e.g., m/z 415.1912 for C27 _{27}H23 _{23}N3 _{3}O) .
  • IR : Detect C=N (1620 cm1^{-1}) and NH (3298 cm1^{-1}) stretches .

Advanced Question: How can ambiguous NMR signals be resolved for this compound?

Methodological Answer: Overlapping signals (common in polycyclic systems) require:

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm conjugation patterns .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzylidene group) .
  • Computational modeling : Compare experimental 13C^{13}C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic Question: What purification methods are suitable for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (20–50% gradient) to separate geometric isomers .
  • Recrystallization : Ethanol or methanol yields high-purity crystals (melting point: 104–107°C for analogous compounds ).

Advanced Question: How can impurities from by-products (e.g., Z-isomer) be minimized?

Methodological Answer:

  • Stereoselective synthesis : Add bulky bases (e.g., Cs2 _2CO3_3) to favor the (E)-isomer via thermodynamic control .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve isomers .

Advanced Question: How should researchers address contradictions in experimental data (e.g., unexpected melting points or spectral shifts)?

Methodological Answer:
Case study: A reported melting point of 104–107°C vs. 214–215°C for structurally similar compounds suggests polymorphic forms or residual solvents.

  • Thermogravimetric analysis (TGA) : Rule out solvent retention.
  • X-ray crystallography : Confirm crystal packing and hydrogen-bonding networks .
  • Replicate synthesis : Verify reproducibility under inert (N2 _2) conditions to exclude oxidation .

Basic Question: What computational tools are used to predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for bioavailability studies).
  • Molecular docking : AutoDock Vina predicts binding affinity to target proteins (e.g., kinases) .

Advanced Question: How can molecular dynamics (MD) simulations enhance understanding of its stability?

Methodological Answer:

  • Force fields (AMBER/CHARMM) : Simulate conformational changes in aqueous/organic solvents.
  • Free energy perturbation (FEP) : Quantify isomerization barriers between (E) and (Z) forms .

Advanced Question: What experimental designs are recommended for studying its biological activity?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Use ADP-Glo™ assay (IC50 _{50} determination) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves .
  • In vivo models : Administer orally (10–50 mg/kg) to assess pharmacokinetics (PK) and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.